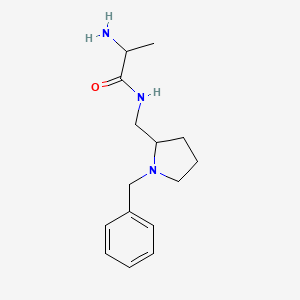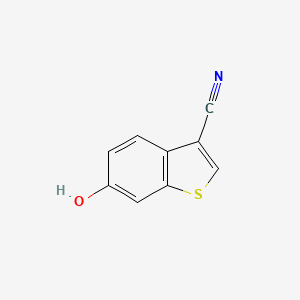
2-Chloro-1-iodo-5-methoxy-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-iodo-5-methoxy-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5ClF3IO. It is a halogenated benzene derivative characterized by the presence of chlorine, iodine, methoxy, and trifluoromethyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-iodo-5-methoxy-3-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the halogenation of a suitable benzene precursor. For example, a Friedel-Crafts acylation followed by halogenation can be used to introduce the chlorine and iodine atoms onto the benzene ring . The methoxy and trifluoromethyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to ensure high yield and purity of the final product. The process may also involve purification steps, such as recrystallization or distillation, to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-iodo-5-methoxy-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (chlorine and iodine) can be replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can target the halogen atoms.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or acids .
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-iodo-5-methoxy-3-(trifluoromethyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-1-iodo-5-methoxy-3-(trifluoromethyl)benzene involves its interactions with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds . The presence of halogen atoms and electron-withdrawing groups on the benzene ring influences its reactivity and selectivity in these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-3-iodo-5-(trifluoromethyl)benzene: Similar structure but lacks the methoxy group.
4-Chlorobenzotrifluoride: Contains a trifluoromethyl group but lacks iodine and methoxy groups.
1-Chloro-5-iodo-2-methoxy-3-(trifluoromethyl)benzene: Similar structure with different positions of substituents.
Uniqueness
2-Chloro-1-iodo-5-methoxy-3-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both chlorine and iodine atoms, along with the methoxy and trifluoromethyl groups, makes it a versatile compound for various chemical transformations and applications .
Eigenschaften
Molekularformel |
C8H5ClF3IO |
|---|---|
Molekulargewicht |
336.48 g/mol |
IUPAC-Name |
2-chloro-1-iodo-5-methoxy-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5ClF3IO/c1-14-4-2-5(8(10,11)12)7(9)6(13)3-4/h2-3H,1H3 |
InChI-Schlüssel |
YPGODZQDZWCLJX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)I)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Benzo[d]imidazole-2,5-dicarboxylic acid](/img/structure/B14775228.png)
![2-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxybutanedioic acid](/img/structure/B14775251.png)



![12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl-](/img/structure/B14775274.png)
![N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)formamide](/img/structure/B14775276.png)






